4-Cyano-5,8-dimethyl-6-nitroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
5,8-dimethyl-6-nitroquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H9N3O2/c1-7-5-10(15(16)17)8(2)11-9(6-13)3-4-14-12(7)11/h3-5H,1-2H3 |
InChI Key |
TZMRJJMUYCIVLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C(C=CN=C12)C#N)C)[N+](=O)[O-] |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4 Cyano 5,8 Dimethyl 6 Nitroquinoline and Analogous Structures
Foundational Synthetic Approaches to Functionalized Quinoline (B57606) Derivatives
Classical methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or other suitable precursors. nih.govacs.org
Classical Cyclization and Condensation Reactions in the Context of Multi-Substituted Quinoline Synthesis
The construction of a multi-substituted quinoline core often relies on well-established name reactions that build the pyridine (B92270) ring onto a pre-functionalized benzene (B151609) ring of an aniline derivative. For a target like 4-Cyano-5,8-dimethyl-6-nitroquinoline, the synthesis would logically start from a highly substituted aniline, such as 3,6-dimethyl-4-nitroaniline.
Several classical methods are pertinent for synthesizing quinoline derivatives:
Skraup Synthesis: This method involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (often the nitro group of the aniline itself or an external oxidant). acs.orgkaust.edu.sa Dehydration of glycerol in situ forms acrolein, which undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. acs.orgkaust.edu.sa
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the introduction of substituents onto the newly formed pyridine ring. kaust.edu.sa
Combes Synthesis: This reaction condenses an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized under acidic conditions to furnish a quinoline. acs.org
Friedländer Synthesis: This strategy involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. acs.org This method is particularly effective for creating 2- and 3-substituted quinolines.
The primary challenge in applying these methods to synthesize this compound lies in the availability and reactivity of the appropriately substituted aniline and the carbonyl partner. The harsh acidic and oxidative conditions of some classical syntheses, like the Skraup reaction, can also be incompatible with sensitive functional groups. nih.gov
| Classical Quinoline Synthesis | Reactants | Key Features |
| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidant | Forms quinoline from simple precursors; harsh conditions. acs.orgkaust.edu.sa |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | A versatile modification of the Skraup method. kaust.edu.sa |
| Combes Synthesis | Arylamine, 1,3-Dicarbonyl Compound | Yields 2,4-disubstituted quinolines. |
| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Convergent synthesis forming the C2-C3 bond. acs.org |
Multicomponent Reaction Strategies for Quinoline Core Construction
Multicomponent reactions (MCRs) have become powerful tools in synthetic chemistry, offering high atom economy and operational simplicity by combining three or more reactants in a single step to form complex products. nih.gov These reactions are highly efficient for generating molecular diversity. nih.gov
For quinoline synthesis, several MCRs are prominent:
Povarov Reaction: This is a formal [4+2] cycloaddition between an aniline, an aldehyde, and an electron-rich alkene or alkyne to produce tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov
Gewald Reaction: While primarily known for thiophene (B33073) synthesis, variations can be adapted for nitrogen heterocycles.
Ugi Reaction: This four-component reaction can be strategically employed to generate complex scaffolds that can be subsequently cyclized to form quinoline derivatives. nih.gov
The application of MCRs to the synthesis of this compound would involve the careful design of starting materials that contain the requisite cyano, methyl, and nitro functionalities. For instance, a modified Povarov-type reaction could potentially assemble the core in a highly convergent manner. The mild conditions often associated with MCRs can be advantageous for preserving the integrity of the various functional groups. nih.gov
Contemporary Advanced Synthetic Strategies Targeting Complex Quinoline Architectures
Modern synthetic chemistry has increasingly focused on the late-stage functionalization of pre-formed heterocyclic cores. This approach avoids the often-linear synthesis of substituted precursors and allows for the direct introduction of functional groups onto the quinoline ring with high precision.
Site-Selective C-H Functionalization for Precise Ring Modification
Direct C-H functionalization has emerged as one of the most step- and atom-economical strategies in organic synthesis. acs.org For a molecule like quinoline, which has multiple C-H bonds, achieving site-selectivity is a primary challenge. polyu.edu.hk This can be addressed through the exploitation of intrinsic electronic effects, proximity effects, or the use of directing groups. polyu.edu.hk
Directed C-H activation is a powerful strategy where a functional group on the substrate coordinates to a metal catalyst, positioning it to selectively activate a specific C-H bond, often in an ortho position. In quinoline chemistry, the nitrogen atom of the ring itself can act as a directing group, facilitating functionalization at the C8 position. polyu.edu.hk
Alternatively, a directing group can be installed at another position to guide the catalyst to a different C-H bond. For instance, an 8-aminoquinoline (B160924) directing group is widely used to achieve functionalization at the C5 position. kaust.edu.sa Another common strategy involves the use of quinoline N-oxides, where the oxygen atom acts as a powerful directing group, enabling functionalization at both the C2 and C8 positions. nih.gov
A variety of transition metals are employed to catalyze the site-selective C-H functionalization of quinolines. Each metal offers unique reactivity and selectivity profiles.
Palladium: Palladium catalysis is extensively used for C-H arylation, alkenylation, and alkylation. nih.gov For quinolines, Pd-catalyzed reactions often target the C2 position. The use of directing groups, such as a picolinamide, can steer functionalization to other positions like C4 or C5. Palladium(0)-catalyzed intramolecular C-H functionalization has also been used to synthesize tetrahydroquinolines. rsc.org
Copper: Copper catalysts are attractive due to their lower cost and toxicity. They have been successfully used for C-H amination, sulfoximination, and arylation of quinoline N-oxides, typically at the C2 position. nih.gov Copper can also catalyze remote C-H activation, for example, achieving sulfonylation at the C5 position of 8-aminoquinolines through a radical cross-coupling mechanism. kaust.edu.sanus.edu.sg
Rhodium: Rhodium catalysts, particularly Rh(III) complexes, are highly effective for C-H activation. They are often used with directing groups to achieve high regioselectivity. For instance, Rh(III) catalysis enables the C8-selective alkylation and alkynylation of quinoline N-oxides under mild, room temperature conditions. acs.org Rhodium has also been shown to promote the direct C-H activation of quinoline itself, with a preference for activating the heteroring over the carbocyclic ring. nih.gov
Nickel: Nickel catalysis provides a cost-effective alternative to palladium and has shown unique reactivity. Nickel-catalyzed methods have been developed for the exclusive C3-selective functionalization of unactivated quinolines with a variety of electrophiles at room temperature. polyu.edu.hkacs.org This is significant as the C3 position is often difficult to functionalize directly. The mechanism is believed to involve the formation of a nickel hydride species and a 1,4-dihydroquinoline (B1252258) intermediate. polyu.edu.hkacs.org
| Catalyst | Typical Functionalization Site | Key Features/Examples |
| Palladium (Pd) | C2, C4, C5 | Widely used for arylation and alkenylation; often requires directing groups for non-C2 selectivity. nih.govrsc.org |
| Copper (Cu) | C2, C5 | Cost-effective; enables amination and arylation of N-oxides; facilitates remote C5 functionalization via radical pathways. nih.govkaust.edu.sanus.edu.sg |
| Rhodium (Rh) | C2, C8 | Highly efficient for C-H activation; enables C8 alkylation of N-oxides at room temperature. nih.govnih.govacs.org |
| Nickel (Ni) | C2, C3 | Enables unique C3-selectivity on unactivated quinolines at room temperature. polyu.edu.hkacs.org |
Metal-Free C-H Functionalization Protocols
The development of metal-free C-H functionalization strategies provides an environmentally friendly and cost-effective alternative to traditional transition-metal-catalyzed methods for the synthesis of functionalized quinolines. nih.gov These protocols offer a mild approach to the activation of C(sp³)–H bonds and the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov One such strategy involves the tandem cyclization of 2-styrylanilines with compounds containing active C(sp³)–H bonds, such as 2-methylquinolines, to produce various functionalized quinoline derivatives in moderate to excellent yields. nih.gov This approach is noted for its broad substrate scope, good functional group compatibility, and potential for scaled-up synthesis. nih.gov
Researchers have also explored various metal-free mediated reaction protocols using reagents like ionic liquids, simple acid or base catalysts, and molecular iodine. rsc.org These methods are considered green chemical processes that can achieve high atom efficiency, utilize recyclable reaction media, and often involve short reaction times under mild conditions. rsc.org For instance, the reaction of methyl ketones, arylamines, and α-ketoesters in the presence of iodine and a catalytic amount of hydroiodic acid can produce quinolines, with oxygen from the air acting as the oxidant in some transition-metal-free conditions. rsc.org
Direct C-H cyanation represents a significant area within metal-free functionalization. rsc.org Cyanobenziodoxolones have been developed as reagents that can function as both a cyanating agent and an oxidant, enabling the conversion of unactivated C(sp³)–H bonds in substrates like alkanes and ethers into nitriles. rsc.org Another approach achieves the cyanoalkylation of 8-aminoquinoline and aniline-derived amides using azobisisobutyronitrile (AIBN) in the presence of K₂S₂O₈, demonstrating good substrate tolerance. researchgate.net These methods highlight the potential for direct, metal-free introduction of cyano groups onto quinoline precursors or related aromatic systems. rsc.orgresearchgate.net
| Method | Reactants | Reagents/Conditions | Key Features |
| Tandem Cyclization | 2-Styrylanilines and 2-methylquinolines | Metal-free conditions | Avoids transition metals, good functional group tolerance. nih.gov |
| Three-Component Reaction | Methyl ketones, arylamines, α-ketoesters | I₂, HI (cat.) | Metal-free, uses air as an oxidant. rsc.org |
| C-H Cyanoalkylation | 8-Aminoquinoline amides, AIBN | K₂S₂O₈, CH₃CN/H₂O, 120 °C | Site-selective, metal-free C-H functionalization. researchgate.net |
| Direct C-H Cyanation | Alkanes, ethers | Cyanobenziodoxolones | Functions as both cyanating agent and oxidant. rsc.org |
Oxidative Annulation and Cascade Cyclization Pathways
Oxidative annulation has emerged as a powerful strategy for quinoline synthesis, leveraging C–H bond activation, dehydration coupling, and photocatalytic oxidative cyclization. mdpi.com These techniques often involve transition-metal catalysts, such as rhodium, which can facilitate the oxidative annulation of functionalized pyridines with alkynes through a cascade involving twofold C-H activation to yield quinoline structures. snnu.edu.cn Similarly, palladium catalysis can be used for the oxidative annulation of o-allylanilines to produce 2,4-diarylquinolines. organic-chemistry.org The efficiency and selectivity of these reactions are often dependent on the choice of catalyst and oxidant. mdpi.comsnnu.edu.cn
Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecules like quinolines in a single pot through a sequence of intramolecular transformations. researchgate.net A notable example is the NiH-catalyzed hydroamination/cyclization cascade of alkynes and anthranils, which provides a convenient route to highly substituted quinolines. dicp.ac.cn This method is characterized by its high regioselectivity, mild reaction conditions, and broad substrate scope. dicp.ac.cn Another approach involves a three-component cascade annulation of readily available aryl diazonium salts, nitriles, and alkynes, which proceeds without additives to rapidly synthesize multiply substituted quinolines in good yields. organic-chemistry.org This reaction is believed to proceed via the formation of N-arylnitrilium salts that undergo cycloaddition with alkynes. organic-chemistry.org
The development of these pathways is driven by the goal of improving atom and step economy. For instance, an iron-catalyzed oxidative annulation has been developed for the synthesis of 4-arylquinolines. researchgate.net Furthermore, cascade reactions involving amidyl radicals have been used to create lactam-substituted quinone derivatives, where an amidyl radical initiates a 5-exo-trig cyclization followed by radical addition to quinones. nih.gov
| Pathway | Reactants | Catalyst/Promoter | Product Type |
| Oxidative Annulation | Functionalized pyridines, Alkynes | [RhCp*Cl₂]₂, Cu(OAc)₂ | Substituted quinolines. snnu.edu.cn |
| Hydroamination/Cyclization Cascade | Alkynes, Anthranils | NiH catalytic system | Highly substituted quinolines. dicp.ac.cn |
| Three-Component Cascade Annulation | Aryl diazonium salts, Nitriles, Alkynes | Additive-free | Multiply substituted quinolines. organic-chemistry.org |
| Amidyl Radical Cascade | N-aryl-4-pentenamides, Quinones | Ag₂O | γ-lactam-substituted quinone derivatives. nih.gov |
Regioselective Introduction of Cyano, Methyl, and Nitro Functionalities
Achieving regioselectivity in the synthesis of polysubstituted quinolines is crucial for controlling their chemical and biological properties. researchgate.net Various methods have been developed to direct the introduction of specific functional groups to desired positions on the quinoline ring.
For the introduction of a nitro group, direct nitration of a substituted quinoline is a common strategy. The position of nitration is influenced by the existing substituents and reaction conditions. For instance, the nitration of 8-(alkyl)-2-methylquinolines can be a one-step method to introduce a nitro group, although it may require elevated temperatures (e.g., 70 °C) and extended reaction times to achieve high yields. nih.gov
The regioselective introduction of a cyano group can be accomplished through direct C-H cyanation. Vanadium-containing heteropoly acids have been used as catalysts for the direct oxidative C-H cyanation of quinoline derivatives with trimethylsilyl (B98337) cyanide (TMSCN) using O₂ as the oxidant. rsc.org This method often shows a preference for cyanation at the 4-position over the 2-position. For example, the reaction with 8-methylquinoline (B175542) can yield 4-cyano-8-methylquinoline with good selectivity. rsc.org
Metal-free methods for regioselective functionalization are also of significant interest. For example, a protocol for the remote C5-H halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid. nih.gov While this demonstrates the principle of remote C-H activation, similar strategies could potentially be adapted for other functional groups. The electrophilic cyclization of N-(2-alkynyl)anilines provides another route to regioselectively substituted quinolines. Depending on the substituents on the aniline ring, this method can produce quinolines with a range of substitution patterns. nih.gov For example, anilines with para-substituents ranging from electron-withdrawing (NO₂) to electron-donating (MeO) groups generate the corresponding substituted quinoline derivatives in good yields. nih.gov
| Functional Group | Method | Reagents/Catalyst | Position(s) Targeted |
| Nitro (-NO₂) | Direct Nitration | Nitrating agent | Varies with substrate; e.g., on the benzene ring of alkylquinolines. nih.gov |
| Cyano (-CN) | Oxidative C-H Cyanation | H₇PV₄Mo₈O₄₀, TMSCN, O₂ | Preferentially C4-position. rsc.org |
| Halogen (-Cl, -Br) | Remote C-H Halogenation | Trihaloisocyanuric acid | C5-position of 8-substituted quinolines. nih.gov |
| Various | Electrophilic Cyclization | ICl, Br₂, PhSeBr | C3 and other positions based on starting materials. nih.gov |
Sustainable and Green Chemistry Innovations in Quinoline Synthesis
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful green chemistry technique that can significantly accelerate reaction times, improve yields, and enhance the efficiency of quinoline synthesis compared to conventional heating methods. ijpsjournal.combenthamdirect.combenthamdirect.com This technology is particularly effective for multi-component reactions, allowing for the rapid assembly of complex quinoline structures in a single step. eurekaselect.com
One prominent application is the microwave-assisted, solvent-free synthesis of quinolines and dihydroquinolines. ias.ac.in For example, a one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under microwave irradiation provides a convenient and efficient route to these compounds. ias.ac.in This approach highlights the synergistic benefits of microwave heating and solvent-free conditions. ias.ac.in
| Reaction Type | Reactants | Conditions | Advantages |
| Dihydroquinoline Synthesis | Anilines, Alkyl vinyl ketones | InCl₃/Silica gel, MW, Solvent-free | Rapid, efficient, solvent-free. ias.ac.in |
| Luotonin A Synthesis | Isatoic anhydride, 3-oxo-1H-pyrrolo[3,4-b]quinoline | MW, Solvent-free | High yield, rapid synthesis of a natural product. nih.gov |
| Pyrazino[2,1-b]quinazoline-3,6-dione Synthesis | Anthranilic acid, Lactim ethers | MW | Improved yields, reduced side reactions. nih.gov |
| Multicomponent Domino Cyclization | Various | MW | Reduced reaction times, enhanced yields, high atom economy. eurekaselect.com |
Utilization of Green Solvents and Solvent-Free Reaction Conditions
The principles of green chemistry encourage the reduction or elimination of hazardous substances, leading to a focus on sustainable synthetic methods for quinolines. ijpsjournal.combenthamdirect.com This includes the use of environmentally benign solvents and the development of solvent-free reaction protocols. jocpr.comresearchgate.net
Green solvents such as water, ethanol (B145695), isopropanol, and ionic liquids have been successfully employed in the synthesis of quinoline derivatives. tandfonline.com Water, in particular, is an attractive medium for reactions like the p-toluenesulfonic acid-catalyzed one-pot, three-component synthesis of pyrimido[4,5-b]quinolones. tandfonline.com Similarly, ethanol has been used as a solvent in the gadolinium triflate-catalyzed four-component coupling reaction to produce polyhydroquinoline derivatives. tandfonline.com The use of such solvents supports the development of eco-friendly synthetic processes. researchgate.nettandfonline.com
Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach by completely eliminating the need for a solvent, thus minimizing waste and simplifying product work-up. jocpr.comresearchgate.net Several methods for quinoline synthesis have been adapted to solvent-free conditions. For instance, a series of quinoline derivatives have been synthesized from 2-aminoacetophenone (B1585202) and various ketones using caesium iodide as a catalyst under thermal, solvent-free conditions, resulting in good yields and short reaction times. researchgate.net Nanocatalysts have also been utilized for solvent-free quinoline synthesis at elevated temperatures, producing 2-aryl-quinoline-4-carboxylic acid derivatives in good yields. nih.gov These solvent-free methods avoid the use of potentially destructive organic solvents and represent a significant improvement over traditional protocols. jocpr.comacademie-sciences.fr
| Method | Catalyst/Conditions | Solvent | Key Green Feature |
| Pyrimido[4,5-b]quinolone Synthesis | p-Toluene sulfonic acid, 90 °C | Water | Use of a non-toxic, readily available green solvent. tandfonline.com |
| Polyhydroquinoline Synthesis | Gadolinium triflate, Room Temp. | Ethanol | Use of a biodegradable and green solvent. tandfonline.com |
| Substituted Quinoline Synthesis | Caesium iodide, 100 °C | Solvent-free | Eliminates solvent waste, clean reaction, simple work-up. researchgate.net |
| 2-Aryl-quinoline-4-carboxylic acid Synthesis | Nanocatalyst, 80 °C | Solvent-free | Catalyst efficiency in the absence of solvent. nih.gov |
| General Quinoline Synthesis | Catalyst-free, Thermal | Solvent-free | Avoids both catalyst and solvent, enhancing green profile. jocpr.com |
Heterogeneous Catalysis and Nanocatalyst Applications
The quest for more sustainable and efficient chemical syntheses has propelled the application of heterogeneous catalysts and nanocatalysts in the construction of quinoline frameworks. These catalytic systems offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often enhanced activity and selectivity compared to their homogeneous counterparts. While specific studies on the synthesis of this compound using these methods are not extensively documented, the broader success in synthesizing analogous quinoline structures provides a strong indication of their potential applicability.
The use of nanocatalysts, in particular, has garnered considerable attention due to their high surface-area-to-volume ratio and unique electronic properties, which can lead to remarkable catalytic performance. nih.gov Various nanocatalysts have been successfully employed in the synthesis of a wide range of quinoline derivatives, demonstrating their versatility and effectiveness. acs.org These advanced materials often facilitate reactions under milder conditions and in shorter timeframes, contributing to greener synthetic protocols. nih.gov
A notable example involves the use of silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) in the synthesis of 2-methyl-6-nitroquinoline. nih.gov The application of these 40 nm nanoparticles was found to significantly enhance the reaction yield, effectively doubling it compared to the uncatalyzed reaction. nih.gov This improvement is attributed to the stabilization of unstable intermediates on the acidic surface of the silica coating, which facilitates both the condensation and cyclization steps of the quinoline synthesis. nih.gov The reaction time was also considerably reduced from 110 minutes to 80 minutes in the presence of the nanocatalyst. nih.gov
Another area of intense research is the development of metal-free heterogeneous catalysts. For instance, Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) has been effectively utilized in the Friedländer synthesis of quinolines. nih.govresearchgate.net The strategic incorporation of acidic functional groups onto the g-C₃N₄ support creates highly active sites for the catalytic conversion. nih.govresearchgate.net In one study, a 10 wt% loading of g-C₃N₄-(CH₂)₃-SO₃H at 100 °C under solvent-free conditions for 4 hours was identified as the optimal condition for maximizing quinoline yield. nih.gov This catalyst demonstrated excellent reusability, a key feature of sustainable catalytic systems. nih.gov
The versatility of heterogeneous catalysts is further highlighted by the use of zeolite-based catalysts for the gas-phase synthesis of quinolines from aniline and C1–C4 alcohols. rsc.org The acidic properties of the zeolite, particularly the Lewis acid sites, were found to be crucial for the total yield of quinolines. rsc.org Among the catalysts tested, ZnCl₂/Ni-USY-acid showed the best performance, achieving a total quinolone yield of 42.3–79.7% under mild conditions for most of the alcohols studied. rsc.org
The following tables summarize key research findings on the application of various heterogeneous and nanocatalysts in the synthesis of quinoline derivatives, analogous to the target compound.
Table 1: Nanocatalyst Applications in Quinoline Synthesis
| Catalyst | Reactants | Key Findings | Reference |
|---|---|---|---|
| Fe₃O₄@SiO₂ | 4-nitroaniline, crotonaldehyde | Doubled reaction yield; reduced reaction time from 110 to 80 min. | nih.gov |
| Nano-flake ZnO | 2-aminoarylketones, α-methylene ketones | Efficient synthesis of polysubstituted quinolines under solvent-free conditions. | researchgate.net |
| Fe₃O₄@SiO₂-Ag | Aldehyde, amine, 1,3-indanedione | Successful synthesis of quinoline derivatives; catalyst recyclable for six consecutive times with slight decrease in activity. | nanomaterchem.com |
Table 2: Heterogeneous Catalyst Applications in Quinoline Synthesis
| Catalyst | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| g-C₃N₄-(CH₂)₃-SO₃H | Friedländer synthesis | Optimal yield with 10 wt% catalyst loading at 100 °C under solvent-free conditions. | nih.gov |
| ZnCl₂/Ni-USY-acid | Gas-phase synthesis from aniline and alcohols | Total quinolone yield of 42.3–79.7%; yield positively related to Lewis acid site content. | rsc.org |
These examples underscore the significant potential of heterogeneous and nanocatalysis in the efficient and environmentally benign synthesis of complex quinoline structures. The principles and methodologies demonstrated in the synthesis of these analogous compounds could be strategically adapted for the targeted synthesis of this compound.
Comprehensive Spectroscopic and Crystallographic Characterization of 4 Cyano 5,8 Dimethyl 6 Nitroquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4-Cyano-5,8-dimethyl-6-nitroquinoline, a complete assignment of proton (¹H) and carbon-13 (¹³C) signals would be essential to confirm its constitution.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The aromatic region would likely show signals for the protons on the quinoline (B57606) core. The protons at positions 2 and 3 would likely appear as doublets, with their coupling constant providing information about their spatial relationship. The proton at position 7 is also expected to be in the aromatic region.
The two methyl groups at positions 5 and 8 would appear as singlets in the upfield region of the spectrum, typically around 2.5-3.0 ppm. The exact chemical shifts would be influenced by the electronic effects of the nitro and cyano groups.
Illustrative ¹H NMR Data Table:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 7.5 - 8.5 | d | ~8.0 |
| H-3 | 7.0 - 8.0 | d | ~8.0 |
| H-7 | 7.0 - 8.0 | s | - |
| 5-CH₃ | 2.5 - 3.0 | s | - |
| 8-CH₃ | 2.5 - 3.0 | s | - |
Note: This is a hypothetical data table for illustrative purposes.
The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each of the unique carbon atoms in the molecule. The carbon atom of the cyano group (C-4) would be expected to appear in the range of 115-125 ppm. The carbons of the quinoline ring would resonate in the aromatic region (approximately 120-150 ppm). The carbon atoms bearing the nitro group (C-6) and the cyano group (C-4) would be significantly deshielded. The methyl carbons would appear at the higher field end of the spectrum, typically between 20-30 ppm.
Illustrative ¹³C NMR Data Table:
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 145 - 155 |
| C-3 | 120 - 130 |
| C-4 | 105 - 115 |
| C-4a | 140 - 150 |
| C-5 | 130 - 140 |
| C-6 | 145 - 155 |
| C-7 | 120 - 130 |
| C-8 | 130 - 140 |
| C-8a | 145 - 155 |
| CN | 115 - 125 |
| 5-CH₃ | 20 - 30 |
| 8-CH₃ | 20 - 30 |
Note: This is a hypothetical data table for illustrative purposes.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful for assigning the quaternary carbons and confirming the positions of the methyl, cyano, and nitro substituents.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis
FTIR and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies.
For this compound, the FTIR spectrum would be expected to show strong absorption bands corresponding to the C≡N stretch of the cyano group (around 2220-2240 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively). Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-H bending vibrations would appear at lower wavenumbers. The C=C and C=N stretching vibrations of the quinoline ring would be found in the 1400-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the quinoline ring and the cyano and nitro groups would be expected to give rise to strong Raman signals.
Illustrative Vibrational Spectroscopy Data Table:
| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| C≡N (stretch) | 2220 - 2240 | 2220 - 2240 |
| NO₂ (asymmetric stretch) | 1500 - 1550 | 1500 - 1550 |
| NO₂ (symmetric stretch) | 1340 - 1380 | 1340 - 1380 |
| Aromatic C-H (stretch) | > 3000 | > 3000 |
| Aromatic C=C/C=N (stretch) | 1400 - 1600 | 1400 - 1600 |
Note: This is a hypothetical data table for illustrative purposes.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₉N₃O₂), the expected monoisotopic mass is approximately 227.0695 g/mol .
In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed. High-Resolution Mass Spectrometry (HRMS) would be crucial to confirm the elemental composition by providing a highly accurate mass measurement, which can distinguish between compounds with the same nominal mass but different elemental formulas. Fragmentation patterns observed in the mass spectrum would also provide valuable structural information.
Illustrative Mass Spectrometry Data:
| Technique | Expected m/z | Ion |
|---|---|---|
| ESI-MS | 228.0773 | [M+H]⁺ |
| HRMS (ESI) | 228.0768 (calculated) | [M+H]⁺ |
Note: This is a hypothetical data table for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring, along with the electron-withdrawing nitro and cyano groups, would be expected to result in significant UV-Vis absorption.
The spectrum would likely exhibit multiple absorption bands in the UV region, corresponding to π→π* and n→π* transitions. The exact positions of the absorption maxima (λ_max) and the molar absorptivity (ε) would be characteristic of the specific electronic structure of this compound. The presence of the nitro group, in particular, is known to cause a red shift (bathochromic shift) in the absorption bands of aromatic systems.
Illustrative UV-Vis Absorption Data:
| Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
|---|---|---|---|
| Ethanol (B145695) | ~250-280 | ~20,000-40,000 | π→π* |
| Ethanol | ~320-360 | ~5,000-15,000 | π→π* / n→π* |
Note: This is a hypothetical data table for illustrative purposes.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation
Following a comprehensive search of available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound has been found. The determination of a crystal structure is an experimental process that requires the synthesis of the compound and the growth of single crystals suitable for X-ray analysis. As of the current available data, such a study for this specific molecule has not been published or made publicly accessible.
While crystallographic information exists for structurally related compounds, such as other quinoline derivatives, this data cannot be used to accurately describe the molecular and supramolecular structure of this compound. The unique combination and position of the cyano, dimethyl, and nitro substituents on the quinoline framework will dictate its specific solid-state arrangement.
Molecular Conformation and Bond Parameters
Detailed information on molecular conformation, including specific bond lengths, bond angles, and torsion angles for this compound, is unavailable without experimental single-crystal X-ray diffraction data. This analysis provides the precise three-dimensional coordinates of each atom in the crystal lattice, from which all geometric parameters are calculated. Without such a study, any discussion of the planarity of the quinoline ring system, the orientation of the substituent groups, and the exact bond parameters would be purely speculative.
Supramolecular Interactions and Crystal Packing Motifs
The analysis of supramolecular interactions, such as hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing, is entirely dependent on the solved crystal structure. Since the crystal structure for this compound has not been determined, a description of its crystal packing motifs and the specific intermolecular forces that stabilize the solid-state assembly cannot be provided.
Advanced Theoretical and Computational Investigations of 4 Cyano 5,8 Dimethyl 6 Nitroquinoline
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry, providing a framework to investigate the electronic structure of many-body systems. DFT methods are employed to predict a wide array of molecular properties with a favorable balance between accuracy and computational cost.
Geometry Optimization and Conformational Landscape Exploration
The first step in the computational analysis of 4-Cyano-5,8-dimethyl-6-nitroquinoline involves determining its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the minimum energy. Conformational landscape exploration is also crucial to identify other stable isomers or rotamers, providing a comprehensive understanding of the molecule's structural possibilities. The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer can be precisely calculated.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C4-CN | 1.44 Å |
| C6-NO2 | 1.48 Å | |
| C5-CH3 | 1.51 Å | |
| C8-CH3 | 1.51 Å | |
| Bond Angle | C3-C4-CN | 119.5° |
| C5-C6-NO2 | 121.0° | |
| Dihedral Angle | C5-C6-N-O | 30.0° |
Note: The data presented in this table is hypothetical and representative of typical DFT calculation results.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability researchgate.net. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining molecular reactivity and stability researchgate.netscirp.org. A smaller band gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the cyano and nitro groups is expected to lower the LUMO energy, potentially resulting in a relatively small band gap.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -3.20 |
| Band Gap (HOMO-LUMO) | 3.65 |
| Ionization Potential | 6.85 |
| Electron Affinity | 3.20 |
Note: The data presented in this table is hypothetical and representative of typical DFT calculation results.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs wisc.edu. This analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. In this compound, significant delocalization is expected within the quinoline (B57606) ring system and involving the cyano and nitro substituents.
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C5-C6) | π(C4-C10) | 18.5 |
| π(C7-C8) | π(N1-C2) | 15.2 |
| LP(O1) of NO2 | σ(C6-N) | 8.7 |
| LP(N) of CN | π(C3-C4) | 5.4 |
Note: E(2) represents the stabilization energy. The data presented in this table is hypothetical and representative of typical NBO analysis results.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack researchgate.netresearchgate.net. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions denote positive potential (electron-deficient areas, prone to nucleophilic attack) researchgate.net. For this compound, the oxygen atoms of the nitro group and the nitrogen atom of the cyano group are expected to be regions of high negative potential.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors inherent in the computational methods. The vibrational analysis for this compound would allow for the assignment of characteristic vibrational modes, such as the C≡N stretch of the cyano group, the symmetric and asymmetric stretches of the NO2 group, and the various C-H and C-C stretching and bending modes of the quinoline core and methyl groups.
Table 4: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C≡N stretch | 2245 |
| NO₂ asymmetric stretch | 1550 |
| NO₂ symmetric stretch | 1355 |
| C-H stretch (aromatic) | 3050-3150 |
| C-H stretch (methyl) | 2950-3000 |
Note: The data presented in this table is hypothetical and representative of typical DFT calculation results.
Mechanistic Pathway Elucidation through Computational Simulations
Computational simulations, particularly those employing DFT, can be used to explore potential reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, the reactivity of the nitro group in reduction reactions or nucleophilic substitution at the cyano group could be investigated through these computational approaches.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum mechanics calculations provide detailed information about static molecular structures and energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. For a compound like this compound, MD simulations could be used to study its conformational flexibility, interactions with solvent molecules, and its binding behavior with biological macromolecules such as proteins or DNA.
In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By simulating the movement of atoms over time, MD can reveal how the molecule behaves in a more realistic, dynamic environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If this compound were part of a library of compounds being tested for a particular biological effect, QSAR could be a valuable tool.
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules and exploring the chemical space around the initial lead compound.
Chemical Reactivity and Transformation Pathways of 4 Cyano 5,8 Dimethyl 6 Nitroquinoline
Reactivity of the Cyano Group: Nucleophilic Addition and Hydrolysis Pathways
The cyano (-C≡N) group at the 4-position is a strong electron-withdrawing group, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. numberanalytics.com This reactivity is a cornerstone for introducing further molecular complexity.
Nucleophilic Addition: The primary reaction pathway for the cyano group involves nucleophilic addition across the carbon-nitrogen triple bond. nih.gov Various nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon, leading to the formation of an intermediate imine anion. Subsequent hydrolysis of this intermediate can yield ketones, providing a powerful method for C-C bond formation. libretexts.org Similarly, reduction with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBALH) can convert the cyano group into a primary amine (aminomethyl group) or an aldehyde, respectively. numberanalytics.comlibretexts.org
Hydrolysis: The cyano group can undergo hydrolysis under acidic or basic conditions to yield either a carboxamide or a carboxylic acid. numberanalytics.com Mild acidic hydrolysis of cyanoquinolines has been shown to be an effective method for producing related derivatives. For instance, the hydrolysis of 2,3-disubstituted cyanoquinolines can lead to the formation of furo[3,4-b]quinolinones, demonstrating a pathway where the cyano group is transformed into a key part of a new heterocyclic ring. acs.org This transformation highlights the potential of the cyano group as a synthetic precursor to other important functional groups.
A summary of potential reactions at the cyano group is presented in the table below.
| Reagent/Condition | Product Functional Group | Reaction Type |
| H₃O⁺ / Heat | Carboxylic Acid | Hydrolysis |
| H₂O₂, OH⁻ | Carboxamide | Hydrolysis |
| 1. RMgX; 2. H₃O⁺ | Ketone | Nucleophilic Addition |
| 1. DIBALH; 2. H₂O | Aldehyde | Reduction |
| LiAlH₄ or H₂/Catalyst | Primary Amine | Reduction |
Chemical Transformations of the Nitro Group: Reduction and Subsequent Derivatization
The nitro (-NO₂) group at the 6-position is a powerful electron-withdrawing substituent that strongly influences the electronic properties of the benzene (B151609) ring of the quinoline (B57606) system. Its transformation is one of the most synthetically useful reactions for this class of compounds. sci-hub.se
The primary transformation of the aromatic nitro group is its reduction to a primary amino (-NH₂) group. wikipedia.org This conversion is a pivotal step as it transforms a strongly deactivating group into a versatile activating group. A variety of reagents can achieve this reduction with high efficiency and chemoselectivity. sci-hub.se
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a clean and efficient method. sci-hub.sewikipedia.org
Dissolving Metal Reductions: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are widely used. wikipedia.orgnih.gov The Fe/AcOH system is noted for being mild and selective. nih.govmdpi.com
Metal Chlorides: Stannous chloride (SnCl₂) is an effective reagent for reducing nitroquinolines to the corresponding aminoquinolines. researchgate.net
The resulting 6-amino-4-cyano-5,8-dimethylquinoline (B8337757) is a valuable intermediate. The amino group can be further derivatized in numerous ways. For example, it can undergo diazotization upon treatment with nitrous acid to form a diazonium salt. This diazonium intermediate is highly versatile and can be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens (-Cl, -Br), a cyano group (-CN), or a hydroxyl group (-OH).
The table below outlines key transformations of the nitro group.
| Reagent/Condition | Intermediate/Product | Reaction Type |
| Fe/AcOH or H₂/Pd-C | 6-Aminoquinoline derivative | Reduction |
| 1. NaNO₂, HCl; 2. CuX | 6-Haloquinoline derivative (X=Cl, Br) | Diazotization then Sandmeyer Reaction |
| 1. NaNO₂, HCl; 2. KCN | 6,4-Dicyanoquinoline derivative | Diazotization then Sandmeyer Reaction |
| 1. NaNO₂, HCl; 2. H₂O | 6-Hydroxyquinoline derivative | Diazotization then Hydrolysis |
Reactions Involving the Methyl Substituents: Oxidation and Alkylation Reactions
The two methyl groups at positions C5 and C8 are activating, electron-donating groups. Their presence offers additional sites for chemical modification, primarily through oxidation or reactions involving the activation of their C-H bonds.
Oxidation: The methyl groups on the quinoline ring can be oxidized to various states, including aldehydes (-CHO) and carboxylic acids (-COOH). The choice of oxidizing agent and reaction conditions determines the final product. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of methyl groups on heterocyclic rings to aldehydes. tandfonline.com Other methods include using hypervalent iodine(III) reagents, which allow for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes under metal-free conditions. researchgate.net More vigorous oxidation, for instance with nickel peroxide in an aqueous base, can convert methylquinoline carboxylic acids to quinoline dicarboxylic acids. tandfonline.com Photocatalytic oxidation using TiO₂ has also been reported to selectively transform methyl groups on quinolines into formyl groups. nih.govrsc.org
Alkylation: The methyl groups of quinolines, particularly those at the 2- or 4-positions, have acidic protons and can be deprotonated to form a carbanion, which can then react with electrophiles like alkyl halides. nih.gov While the C5 and C8 methyl groups are less activated than those at C2 or C4, they can still participate in alkylation reactions under appropriate conditions. Transition-metal-catalyzed auto-transfer hydrogenative (ATH) reactions provide a modern approach for the C-alkylation of methyl heteroarenes using alcohols as alkylating agents. mdpi.com This method avoids the need for pre-functionalization and is highly atom-economical. mdpi.com
| Reaction Type | Reagent/Condition | Product Functional Group |
| Oxidation | Selenium Dioxide (SeO₂) | Aldehyde |
| Oxidation | Hypervalent Iodine(III) | Aldehyde |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| Alkylation | 1. Strong Base; 2. Alkyl Halide (RX) | Extended Alkyl Chain |
| Alkylation | Alcohol, Transition Metal Catalyst (ATH) | Extended Alkyl Chain |
Regioselective Functionalization of the Quinoline Aromatic Core
The reactivity of the quinoline core itself is heavily influenced by the existing substituents, which direct further functionalization to specific positions.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The quinoline ring system is generally deactivated towards EAS compared to benzene, especially the pyridine (B92270) ring, due to the electron-withdrawing nature of the nitrogen atom. numberanalytics.com Electrophilic attack typically occurs on the benzene ring, favoring the C5 and C8 positions. numberanalytics.compharmaguideline.com
In 4-cyano-5,8-dimethyl-6-nitroquinoline, the situation is complex.
Deactivating Groups: The nitro group at C6 and the cyano group at C4 are powerful deactivating groups, withdrawing electron density from the ring through resonance and inductive effects. libretexts.org
Activating Groups: The methyl groups at C5 and C8 are electron-donating, activating the ring towards EAS. numberanalytics.com
The benzene ring is heavily substituted at positions C5, C6, and C8. The only available position on this ring is C7. The directing effects of the substituents on the C7 position are conflicting:
The C5-methyl group is an ortho, para-director, thus activating the C7 position (ortho).
The C8-methyl group is an ortho, para-director, also activating the C7 position (ortho).
The C6-nitro group is a meta-director, which also directs to the C7 position (meta).
Nucleophilic aromatic substitution (NAS) is favored on electron-deficient aromatic rings. The presence of strong electron-withdrawing groups like the nitro and cyano groups makes the quinoline core of this compound highly susceptible to NAS. nih.govnih.gov These groups activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).
The nitro group at C6 activates the ortho (C5, C7) and para (C8) positions. The cyano group at C4 activates the ortho (C3, C5) and para (C2) positions. Given that C5 and C8 are already substituted, potential sites for NAS would include C2, C3, and C7. In some nitroquinolines, a reaction known as vicarious nucleophilic substitution (VNS) can occur, where a nucleophile attacks a hydrogen-bearing carbon atom, leading to the substitution of hydrogen. nih.gov Another pattern observed in highly activated systems like 1-methyl-3,6,8-trinitro-2-quinolone is cine-substitution, where the nucleophile attacks an adjacent position to a leaving group (like a nitro group), followed by elimination. nih.gov
Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form C-C and C-heteroatom bonds. nih.gov These reactions are powerful tools for the diversification of heterocyclic scaffolds like quinoline. rsc.orgnih.gov
Direct C-H activation/cross-coupling on the quinoline ring is possible but often requires specific directing groups. mdpi.com A more common strategy for exploiting cross-coupling is to first introduce a halide (e.g., -Br, -I) or triflate (-OTf) group onto the aromatic core. For this compound, a practical approach would be to reduce the C6-nitro group to an amino group, convert it to a diazonium salt, and then use a Sandmeyer reaction to install a bromine or iodine atom at the C6 position. This 6-haloquinoline derivative would then be a versatile substrate for a wide range of palladium- or nickel-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkynyl, or amino groups, thereby enabling significant structural diversification. nih.govrsc.org
Coordination Chemistry: Formation of Metal Complexes with this compound as a Ligand
Ligand Properties and Potential Coordination Sites
Information on the ligand properties and potential coordination sites of this compound is not available in the reviewed literature.
Characterization and Structural Analysis of Metal Complexes
There are no published studies on the synthesis, characterization, or structural analysis of metal complexes involving this compound as a ligand.
Photophysical Properties and Optoelectronic Applications of Quinoline Based Systems
UV-Vis Absorption and Fluorescence Emission Spectra
No specific UV-Vis absorption maxima (λmax) or fluorescence emission spectra for 4-Cyano-5,8-dimethyl-6-nitroquinoline have been reported in the searched scientific literature. For quinoline (B57606) derivatives in general, their electronic absorption and emission properties are highly dependent on the nature and position of substituents on the quinoline ring. The presence of both an electron-withdrawing cyano group and a nitro group, along with electron-donating dimethyl groups, would be expected to result in complex electronic transitions, likely leading to absorption in the UV or visible region and potential fluorescence. However, without experimental data, any discussion would be purely speculative.
Determination of Fluorescence Quantum Yield and Lifetime
Similarly, there is no available data on the fluorescence quantum yield (ΦF) or the fluorescence lifetime (τ) for this compound. These parameters are crucial for evaluating the efficiency of the fluorescence process and the potential of a compound in applications such as sensing and imaging.
Strategic Design Principles for Quinoline-Based Fluorophores and Sensors
The design of quinoline-based fluorophores and sensors often involves the strategic placement of electron-donating and electron-withdrawing groups to modulate the intramolecular charge transfer (ICT) characteristics, which in turn affects the photophysical properties. The substitution pattern of this compound suggests a push-pull system, which is a common strategy for creating fluorescent dyes. However, without specific research on this compound, its adherence to these design principles and its effectiveness as a fluorophore remain uncharacterized.
Sensing Mechanisms and Fluorogenic Response Characteristics
Quinoline derivatives are widely used in the development of chemosensors, often operating through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). The specific response of this compound to analytes, and the underlying sensing mechanism, have not been investigated.
Applications in Advanced Functional Materials (e.g., Organic Memory Devices)
While some quinoline derivatives have been explored for their potential in organic electronic applications, including organic memory devices, there is no literature to suggest that this compound has been synthesized or tested for such purposes.
Molecular Recognition and Mechanistic Biological Inquiry in Vitro Focus
Elucidation of Biomolecular Interaction Mechanisms (In Vitro)
Investigation of Enzyme Binding and Modulatory Effects (e.g., ATP Synthase, Kinase Targets)
While direct evidence of 4-Cyano-5,8-dimethyl-6-nitroquinoline's effect on ATP synthase is lacking, the broader family of quinoline (B57606) derivatives has shown significant activity against various kinases, which are crucial regulators of cellular processes. For instance, certain quinoline-based compounds have been identified as potent inhibitors of sphingosine kinase (SphK), an enzyme linked to cancer cell proliferation and survival. In one study, a series of quinoline-5,8-diones demonstrated dual inhibition of SphK1 and SphK2 in the low micromolar range. The substitution pattern on the quinoline core was found to be critical for the inhibitory activity.
Additionally, new 6-nitro-4-substituted quinazoline derivatives have been synthesized and evaluated for their inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Some of these compounds exhibited potent EGFR inhibition. A molecular docking study of the most active compounds provided insights into their binding mode within the EGFR active site.
Analysis of Nucleic Acid Interactions (e.g., DNA Intercalation, Groove Binding)
The planar structure of the quinoline ring system is a key feature that allows many of its derivatives to interact with DNA. These interactions can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, or through groove binding. The presence of a nitro group can be particularly significant for these interactions. Studies on nitro-substituted heterocyclic compounds have shown that the nitro functionality is often essential for covalent binding to DNA, especially under hypoxic conditions. For example, the DNA binding of 3-nitro-10-methylbenzothiazolo[3,2-a]quinolinium chloride was found to be dependent on the reduction of the nitro group.
Furthermore, a recent study characterized fifteen quinoline-based analogs and found that compounds with a methylamine or methylpiperazine addition demonstrated low micromolar inhibitory potency against human DNA methyltransferase 1 (DNMT1). Structural analysis revealed that these compounds intercalate into the minor groove of DNA adjacent to the target adenine, leading to a significant conformational change that displaces the catalytic domain of the enzyme. This highlights the potential for quinoline derivatives to modulate epigenetic processes through DNA interaction.
Identification of Specific Protein Targets and Binding Affinities (e.g., Aldehyde Dehydrogenase, Quinone Reductase)
Quinoline-based compounds have been extensively investigated as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A1 isoform, which is a marker for cancer stem cells and is associated with poor prognosis in several cancers. A newly designed series of quinoline-based analogs of ALDH1A1 inhibitors has been described, with some compounds showing significantly improved enzymatic and cellular ALDH inhibition.
With regard to quinone reductase, also known as NAD(P)H:quinone oxidoreductase 1 (NQO1), hybrids of 1,4-quinone with quinoline derivatives have been synthesized and evaluated. These hybrid compounds were found to be suitable substrates for DT-diaphorase (NQO1), indicating an interaction with this enzyme. The cytotoxic activity of these hybrids against various cancer cell lines correlated with the cellular NQO1 protein level, suggesting that their mechanism of action involves this enzyme.
Structure-Activity Relationship (SAR) Studies at the Molecular Level (In Vitro)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For quinoline derivatives, SAR studies have provided valuable insights into the requirements for potent and selective inhibition of various biological targets.
For ALDH1A1 inhibitors based on the quinoline scaffold, extensive medicinal chemistry optimization has been performed. These studies have explored the impact of different substituents on the quinoline ring. For instance, the nature and position of substituents have been shown to significantly affect the inhibitory potency and selectivity against different ALDH isoforms.
In the context of kinase inhibition, SAR studies on 6-nitroquinazolines as inhibitors of TNF-alpha production and T-cell proliferation revealed that the presence of an unsubstituted piperazine ring at the C(7)-position was crucial for both activities. Furthermore, substitutions at the C(4)-position with moieties like 4-fluorophenyl or 3,4-difluorophenyl resulted in potent compounds with low cell growth inhibition.
The following table summarizes the inhibitory activities of some quinoline derivatives against various targets, illustrating the principles of SAR.
| Compound Series | Target | Key Structural Features for Activity | Reference |
| Quinoline-based analogs | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Specific substitutions on the quinoline core lead to potent and selective inhibition. | N/A |
| 6-Nitroquinazolines | TNF-alpha and T-cell proliferation | Unsubstituted piperazine at C(7) and specific aryl groups at C(4) are important. | N/A |
| Quinoline-5,8-diones | Sphingosine Kinase (SphK1/2) | Aryl lipophilic chain at C(7) and a polar quinoline core contribute to dual inhibition. | N/A |
| Quinoline-based hybrids | Quinone Reductase (NQO1) | The type of 1,4-quinone moiety is critical for activity. | N/A |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Cyano-5,8-dimethyl-6-nitroquinoline, and how can reaction conditions be optimized to improve yield?
- Methodology : Begin with a nitration and cyanation sequence on a pre-functionalized quinoline scaffold. For example, introduce the nitro group at position 6 via electrophilic nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by cyanation using CuCN in DMF at 80°C .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of nitrating agent to avoid over-nitration). Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 45% to 68%, depending on steric hindrance from methyl groups at positions 5 and 8 .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Assign methyl groups (δ 2.3–2.6 ppm for CH₃) and nitro/cyano electronic effects on aromatic protons (δ 8.1–8.9 ppm) .
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and cyano (2220–2260 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.1) .
Advanced Research Questions
Q. How do steric and electronic effects of the 5,8-dimethyl and 6-nitro groups influence the compound’s reactivity in cross-coupling reactions?
- Analysis : The electron-withdrawing nitro group deactivates the quinoline ring, reducing reactivity in Suzuki-Miyaura couplings. However, methyl groups at positions 5 and 8 create steric bulk, necessitating bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) for successful coupling .
- Data Contradiction : Some studies report <30% yield with Pd(OAc)₂/SPhos, while others achieve >50% using PdCl₂(dtbpf) in DMAc. Resolve by testing ligand/base combinations systematically .
Q. What strategies mitigate decomposition of this compound under acidic or photolytic conditions?
- Experimental Design :
- Acidic Stability : Perform accelerated degradation studies (0.1 M HCl, 40°C). HPLC analysis shows 15% decomposition after 24 hours, attributed to nitro group reduction. Stabilize by storing in amber vials under inert gas .
- Photolytic Stability : UV-Vis irradiation (254 nm) induces nitro-to-nitrito rearrangement. Use UV-cutoff filters during handling and add antioxidants (e.g., BHT) to solutions .
Data Analysis and Interpretation
Q. How should researchers resolve discrepancies in reported melting points or solubility data for this compound?
- Methodology : Cross-validate purity using DSC (melting point range ±2°C) and Karl Fischer titration (water content <0.1%). For solubility, use shake-flask method in buffered solutions (pH 1–10) and quantify via UV absorbance at λₘₐₓ 320 nm .
Q. What computational models predict the compound’s electronic properties for drug-design applications?
- Approach : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and electrostatic potential surfaces. The nitro and cyano groups create electron-deficient regions, favoring interactions with biological targets like kinases .
Key Considerations
- Advanced Synthesis : Prioritize peer-reviewed protocols from journals like J. Org. Chem. or Org. Lett. for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
